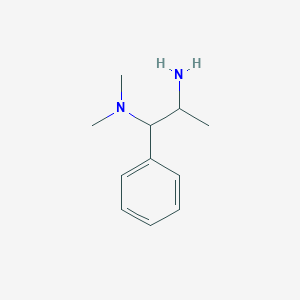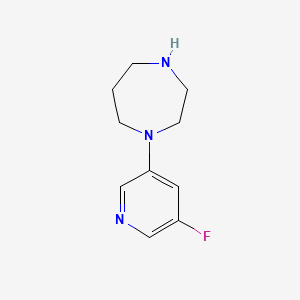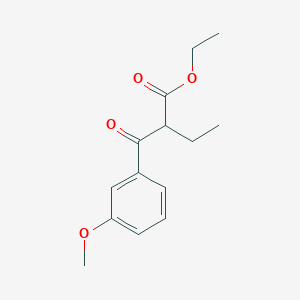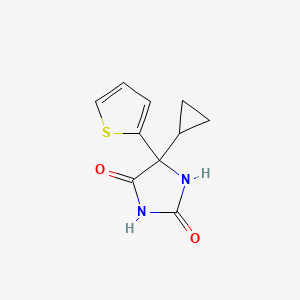![molecular formula C16H24N2 B1526895 1-Benzyl-1,4-diazaspiro[5.5]undecane CAS No. 1342502-29-7](/img/structure/B1526895.png)
1-Benzyl-1,4-diazaspiro[5.5]undecane
Vue d'ensemble
Description
“1-Benzyl-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1342502-29-7 . It has a molecular weight of 244.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-1,4-diazaspiro[5.5]undecane . The InChI code for this compound is 1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 .Physical And Chemical Properties Analysis
“1-Benzyl-1,4-diazaspiro[5.5]undecane” is a powder that is stored at room temperature . It has a molecular weight of 244.38 .Applications De Recherche Scientifique
Chemical Intermediate
“1-Benzyl-1,4-diazaspiro[5.5]undecane” is used as a chemical intermediate in various processes . It plays a crucial role in the synthesis of other compounds, contributing to the diversity and complexity of chemical reactions.
Pharmaceutical Applications
This compound is useful in the preparation of pharmaceutical compounds . It has been mentioned in the context of treatments for disorders involving abnormal cellular proliferation . This suggests potential applications in the field of oncology, where controlling cell proliferation is a key therapeutic strategy.
Synthesis of Diazaspiro Decane-Diones
“1-Benzyl-1,4-diazaspiro[5.5]undecane” is involved in the synthesis of certain 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones . These compounds have been studied for their anticonvulsant potential , indicating possible applications in the treatment of neurological disorders such as epilepsy.
Synthesis of Diazaspiro Undecane-Diones
In addition to decane-diones, this compound also contributes to the synthesis of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones . These compounds, like their decane-dione counterparts, have been explored for their anticonvulsant properties .
Commercial Availability
“1-Benzyl-1,4-diazaspiro[5.5]undecane” is commercially available and can be purchased from chemical suppliers . This accessibility supports its use in both industrial applications and academic research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFRZJBNRNVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)



![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)




![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)